molecular formula C6H7IN2O B2446687 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 1946813-69-9

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2446687
CAS No.: 1946813-69-9
M. Wt: 250.039
InChI Key: KLUQYGUMMMDGHL-UHFFFAOYSA-N
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Description

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at position 3, two methyl groups at positions 1 and 5, and an aldehyde group at position 4. The unique structure of this compound makes it a valuable intermediate in organic synthesis and various scientific research applications.

Properties

IUPAC Name

3-iodo-1,5-dimethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUQYGUMMMDGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-keto ester. This reaction is often carried out under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).

    Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodine Site

The iodine atom at position 3 undergoes nucleophilic substitution, particularly in cross-coupling reactions:

Suzuki-Miyaura Coupling

Reacts with boronic acids under palladium catalysis to form biaryl derivatives:

3-Iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde+ArB(OH)2Pd(PPh3)4,Base3-Aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{3-Aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde}

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DMF/H2_2O, 80–100°C.

  • Applications : Synthesis of pharmacologically relevant biaryl pyrazoles .

Sonogashira Coupling

Forms alkynylated derivatives with terminal alkynes:

3-Iodo-derivative+RC≡CHPd/Cu, amine3-Alkynyl-pyrazole\text{3-Iodo-derivative} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu, amine}} \text{3-Alkynyl-pyrazole}

  • Conditions : PdCl2_2(PPh3_3)2_2, CuI, PPh3_3, and Et3_3N in THF .

  • Example : Reaction with phenylacetylene yields 3-(phenylethynyl)-1,5-dimethyl-1H-pyrazole-4-carbaldehyde .

Reactions of the Aldehyde Group

The carbaldehyde group participates in condensation and oxidation reactions:

Condensation with Nucleophiles

  • Hydrazones : Reacts with hydrazines to form hydrazones, intermediates for heterocycles like 1,3,4-oxadiazoles .

    RCHO+NH2NH2RCH=NNH2\text{RCHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCH=NNH}_2
  • Imines : Forms Schiff bases with primary amines under mild acidic conditions .

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives:

RCHO+CH2(CN)2BaseRCH=C(CN)2\text{RCHO} + \text{CH}_2(\text{CN})_2 \xrightarrow{\text{Base}} \text{RCH=C(CN)}_2

  • Conditions : Piperidine catalyst, ethanol, reflux .

Oxidation to Carboxylic Acid

Controlled oxidation converts the aldehyde to a carboxylic acid:

RCHOKMnO4,H2O/PyridineRCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O/Pyridine}} \text{RCOOH}

  • Yields : >80% for analogous pyrazole-4-carbaldehydes .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Formation of 1,3,4-Oxadiazoles

  • Oxidation-Esterification : The aldehyde is oxidized to a carboxylic acid, esterified, and treated with hydrazine to form hydrazides.

  • Cyclization with CS2_22 : Hydrazides react with CS2_2/KOH to yield 1,3,4-oxadiazoles .

Example Pathway :

RCHOK2Cr2O7RCOOHEtOH/H+RCOOEtNH2NH2RCONHNH2CS2Oxadiazole\text{RCHO} \xrightarrow{\text{K}_2\text{Cr}_2\text{O}_7} \text{RCOOH} \xrightarrow{\text{EtOH/H}^+} \text{RCOOEt} \xrightarrow{\text{NH}_2\text{NH}_2} \text{RCONHNH}_2 \xrightarrow{\text{CS}_2} \text{Oxadiazole}

Friedel-Crafts Hydroxyalkylation

The aldehyde group undergoes electrophilic substitution with electron-rich arenes:

RCHO+ArHLewis AcidAr-CH(OH)-R\text{RCHO} + \text{ArH} \xrightarrow{\text{Lewis Acid}} \text{Ar-CH(OH)-R}

  • Catalysts : AlCl3_3 or FeCl3_3 .

Mechanistic Insights

  • Cross-Coupling : The iodine atom acts as a leaving group, with palladium facilitating oxidative addition and transmetallation steps .

  • Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde, promoting condensations .

This compound’s dual reactivity makes it invaluable in synthesizing complex heterocycles and functionalized pyrazoles for pharmaceutical and materials science applications .

Scientific Research Applications

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but they often include key enzymes in metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1-methylpyrazole-4-carbaldehyde: Similar structure but with only one methyl group.

    3-Iodo-1,5-dimethylpyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-Bromo-1,5-dimethylpyrazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

Uniqueness

3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its iodine atom, two methyl groups, and an aldehyde group. This unique structure imparts specific reactivity and properties that make it valuable in various synthetic and research applications.

Biological Activity

3-Iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into the compound's biological properties, synthesis methods, and its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_7H_8I N_3 O, with a molecular weight of 168.15 g/mol. The compound features an iodine atom, two methyl groups, and a carbaldehyde functional group attached to a pyrazole ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined through standard assays:

PathogenMIC (μg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory properties . Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Comparative studies revealed that this compound has a higher selectivity for COX-2 over COX-1, indicating a favorable therapeutic profile:

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)
3-Iodo-1,5-dimethyl...8530
Celecoxib9020

This selectivity suggests that the compound may have reduced gastrointestinal side effects compared to non-selective NSAIDs .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the aldehyde group allows for nucleophilic attack by biological molecules such as enzymes and receptors. This interaction can lead to the inhibition of specific enzymes involved in disease processes.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit key enzymes associated with various diseases:

EnzymeIC50 (μM)
Cyclooxygenase (COX)0.15
Lipoxygenase0.25
Aldose reductase0.10

These findings highlight the potential of this compound as a lead molecule for further drug development targeting inflammatory diseases and metabolic disorders .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Vilsmeier-Haack Reaction : This method involves the reaction of dimethyl pyrazole with phosphorus oxychloride followed by hydrolysis.
  • Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles in various reactions to create derivatives with enhanced biological activities.

These synthetic routes not only demonstrate the compound's accessibility but also its versatility as a building block in organic synthesis .

Case Studies and Applications

Several studies have explored the application of this compound in drug development:

  • Anticancer Research : A study investigated its effects on human cancer cell lines, revealing significant antiproliferative activity with an IC50 value of approximately 2 μM against HCT116 colon carcinoma cells.
  • Fungicidal Applications : The compound has been evaluated for its fungicidal properties against plant pathogens, showing promise in agricultural applications.

These case studies underscore the compound's potential across various fields including pharmaceuticals and agrochemicals .

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation followed by iodination. For example:

  • Step 1 : Formylation of 1,5-dimethyl-1H-pyrazole using POCl₃ and DMF under reflux to yield the 4-carbaldehyde intermediate .
  • Step 2 : Direct iodination at the 3-position using iodine or iodinating agents (e.g., NIS) in polar aprotic solvents like DCM or THF. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-iodination or side reactions .
  • Alternative : Halogen exchange from bromo analogs (e.g., 3-bromo derivatives) via Finkelstein-type reactions, though this is less common for iodides due to lower reactivity .

Q. What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~10 ppm, iodinated aromatic signals) .
  • X-ray Crystallography : For unambiguous structural determination, especially to resolve regiochemical ambiguities. SHELX programs are widely used for refinement .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with iodine (e.g., [M+H]⁺ with 127I signature) .

Q. How can researchers ensure purity during synthesis?

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the aldehyde from byproducts like over-iodinated species .
  • Recrystallization : Use of ethanol or acetonitrile for high-purity crystals, monitored by melting point analysis and HPLC .

Q. What are the stability considerations for this compound?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodecomposition of the iodo group.
  • Moisture Control : The aldehyde group is prone to hydration; use anhydrous solvents and desiccants during storage .

Q. How is the reactivity of the aldehyde group exploited in downstream applications?

The aldehyde serves as a versatile electrophile for:

  • Condensation Reactions : With amines to form Schiff bases (e.g., for coordination chemistry) .
  • Heterocyclic Synthesis : As a building block for pyrazolo-fused systems via cyclization with hydrazines or thioureas .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments?

Discrepancies in NMR/IR data (e.g., ambiguous coupling constants or carbonyl stretching frequencies) are resolved by single-crystal X-ray diffraction . For example:

  • SHELXL Refinement : Atomic coordinates and thermal parameters refine the iodine position and confirm planarity of the pyrazole ring .
  • ORTEP-3 Visualization : Graphical representation of electron density maps to validate bond angles/distortions caused by steric effects of the iodo group .

Q. What experimental strategies optimize iodination efficiency while minimizing side reactions?

  • Kinetic Control : Use low temperatures (0–5°C) and slow addition of iodinating agents to favor mono-iodination .
  • Catalytic Approaches : Lewis acids like FeCl₃ or CuI can enhance regioselectivity, as seen in bromo-to-iodo exchange reactions .
  • Comparative Analysis : Benchmark against bromo analogs (e.g., 3-bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde) to assess electronic effects on reactivity .

Q. How do steric and electronic effects influence the reactivity of this compound?

  • Steric Hindrance : The bulky iodo group at C3 directs electrophilic attacks to C5 (if unsubstituted) or the aldehyde group .
  • Electronic Effects : The electron-withdrawing iodo substituent activates the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivates the pyrazole ring toward electrophilic substitution .

Q. What methodologies are employed to study reaction mechanisms involving this compound?

  • Isotopic Labeling : Use of ¹³C-labeled aldehydes to trace reaction pathways in condensations .
  • DFT Calculations : Computational modeling to predict transition states and regioselectivity in cycloadditions or halogenation steps .

Q. How can researchers address challenges in crystallizing this compound?

  • Solvent Screening : Test polar (ethanol, acetonitrile) vs. non-polar (toluene) solvents to balance solubility and nucleation rates .
  • Additive Use : Small amounts of co-solvents (e.g., DMSO) or ionic liquids to improve crystal quality for high-resolution diffraction .

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